1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
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Overview
Description
1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a complex organic compound that features a cyclopropane ring, a piperazine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves multiple steps. One common method involves the reaction of cyclopropanecarbonyl chloride with piperazine to form 1-cyclopropanecarbonylpiperazine. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropanecarbonylpiperazine: Lacks the thiadiazole ring but shares the cyclopropane and piperazine rings.
5-(propan-2-yl)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring but lacks the piperazine and cyclopropane rings.
Uniqueness
1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
cyclopropyl-[4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-9(2)11-14-15-13(19-11)17-7-5-16(6-8-17)12(18)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCQQCZKIHQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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